molecular formula C22H25N3O4 B11331902 N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide

Cat. No.: B11331902
M. Wt: 395.5 g/mol
InChI Key: NUWQIBGAEQILTM-UHFFFAOYSA-N
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Description

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under dehydrating conditions.

    Substitution Reactions: The ethoxy and methyl groups are introduced through substitution reactions, often using ethyl halides and methylating agents.

    Coupling Reactions: The final step involves coupling the oxadiazole derivative with 2-(4-ethylphenoxy)propanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to more reduced forms like amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitrating mixtures (HNO₃/H₂SO₄).

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide can be used as a building block for the synthesis of more complex molecules. Its stable oxadiazole ring makes it a valuable intermediate in organic synthesis.

Biology

The compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored in pharmacological studies.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the oxadiazole ring is often associated with antimicrobial, anti-inflammatory, and anticancer properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The oxadiazole ring could play a crucial role in binding to molecular targets, while the ethoxy and methyl groups might influence the compound’s pharmacokinetics and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide: Lacks the methyl group on the phenyl ring.

    N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)propanamide: Has a methyl group on the phenoxy ring instead of an ethyl group.

Uniqueness

The unique combination of the ethoxy and methyl groups on the phenyl ring, along with the oxadiazole core, distinguishes N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide from its analogs. This specific arrangement of functional groups can lead to distinct chemical properties and biological activities, making it a compound of interest for further research and development.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-ethylphenoxy)propanamide

InChI

InChI=1S/C22H25N3O4/c1-5-16-7-10-18(11-8-16)28-15(4)22(26)23-21-20(24-29-25-21)17-9-12-19(27-6-2)14(3)13-17/h7-13,15H,5-6H2,1-4H3,(H,23,25,26)

InChI Key

NUWQIBGAEQILTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OCC)C

Origin of Product

United States

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